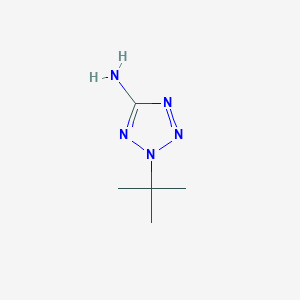

5-amino-2-tert-butyl-2H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

59772-94-0 |

|---|---|

Molecular Formula |

C5H11N5 |

Molecular Weight |

141.18 g/mol |

IUPAC Name |

2-tert-butyltetrazol-5-amine |

InChI |

InChI=1S/C5H11N5/c1-5(2,3)10-8-4(6)7-9-10/h1-3H3,(H2,6,8) |

InChI Key |

GTPWIZDTYLYKQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Route Exploration for 5 Amino 2 Tert Butyl 2h Tetrazole and Its Derivatives

Direct Synthesis Approaches to 5-amino-2-tert-butyl-2H-tetrazole

The direct synthesis of this compound presents a regioselectivity challenge. The alkylation of 5-aminotetrazole (B145819) can occur on either the N-1 or N-2 positions of the tetrazole ring, leading to a mixture of isomers. nih.gov

One reported method for tert-butylation of 5-aminotetrazole involves the use of a t-BuOH/HClO4 system. This reaction leads to the formation of tetrazolium-5-aminides after treatment with an alkali. researchgate.net Another approach analogous to the synthesis of similar bulky 2-alkylated tetrazoles involves the reaction of a 5-substituted tetrazole with a source of the tert-butyl group. For instance, the synthesis of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, which also features a bulky tertiary alkyl group, is achieved by reacting 5-aryltetrazoles with adamantan-1-ol in concentrated sulfuric acid. nih.gov This suggests a potential pathway for the synthesis of this compound by using 5-aminotetrazole and a tert-butyl source under acidic conditions.

The general alkylation of 5-aminotetrazole in basic media is known to produce a mixture of N-1 and N-2 substituted isomeric derivatives. nih.gov For example, the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 yields two separable regioisomers. mdpi.com The separation of these isomers can be challenging, making regioselective synthesis methods highly desirable.

Multicomponent Reactions (MCRs) Utilizing 5-Aminotetrazole as a Precursor Synthon

5-Aminotetrazole is a valuable building block in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds. researchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. researchgate.net

Investigations into the Reactivity Profile of 5-Aminotetrazole in MCRs

In multicomponent reactions, 5-aminotetrazole typically acts as a 1,3-binucleophilic reagent, with both the exocyclic amino group and a ring nitrogen atom participating in the reaction. researchgate.net The molecule contains several nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.net The reactivity of these centers can be influenced by reaction conditions such as pH, which allows for some control over the reaction's selectivity. researchgate.net

The reactivity of 5-aminotetrazole in MCRs is distinct from that of other aminoazoles like 5-aminopyrazoles and 5-aminotriazoles. For instance, well-established Biginelli reactions that work efficiently with other aminoazoles have been reported to fail when 5-aminotetrazole is used as the substrate. researchgate.net This unique reactivity profile makes it a subject of ongoing investigation for the development of novel synthetic pathways. researchgate.net

Regioselective Synthesis of 2-Substituted Tetrazoles via Alkylation and Arylation Strategies

Achieving regioselectivity in the synthesis of 2-substituted tetrazoles is a key challenge. The alkylation of 5-substituted-1H-tetrazoles often leads to a mixture of 1,5- and 2,5-disubstituted products. However, methods have been developed to favor the formation of the 2-substituted isomer.

For bulky alkyl groups like adamantyl, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed regioselectively to yield the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov This suggests that for the synthesis of this compound, acidic conditions with a suitable tert-butyl source could favor the desired N-2 substitution.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the factors governing the regioselectivity of N-alkylation reactions of tetrazole derivatives. mdpi.com These studies help in predicting the outcome of reactions and designing strategies to obtain the desired isomer.

Derivatization Strategies of the 5-Amino Group

The exocyclic amino group of 5-aminotetrazole and its derivatives is reactive and provides a site for further chemical modifications, allowing for the synthesis of a wide range of functionalized tetrazoles.

Chemical Transformations of the Amino Moiety

The amino group can undergo various chemical transformations. One common reaction is its oxidation. For example, 5-amino-1H-tetrazole can be oxidized to 5-nitrotetrazole using potassium superoxide (B77818) in a one-pot synthesis, avoiding the isolation of sensitive intermediates. nih.gov This demonstrates a pathway to introduce nitro functionality, which is often desirable in energetic materials.

Synthesis of Tetrazolium Salts Incorporating tert-Butyl Groups

The synthesis of tetrazolium salts, particularly those incorporating bulky substituents like the tert-butyl group, presents unique challenges, primarily concerning regioselectivity. Traditional methods, such as the alkylation of pre-formed aminotetrazoles, often lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. nih.govacs.org Similarly, historical approaches involving the [3+2] cycloaddition of azides and pre-formed, isolable nitrilium salts were limited in their scope and applicability. nih.govacs.org

A significant advancement in this area is the development of a direct and highly regioselective synthesis of 1,4,5-trisubstituted tetrazolium salts through a formal [3+2] cycloaddition. nih.govacs.orgorganic-chemistry.org This method involves the in situ generation of a nitrilium ion from a secondary amide activated by triflic anhydride, which then reacts with an alkyl azide (B81097). nih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. nih.govacs.orgorganic-chemistry.org The initial successful synthesis using this amide activation strategy confirmed the connectivity of the 1,4,5-trisubstituted tetrazolium product through single-crystal X-ray analysis. acs.org This approach circumvents the regioselectivity issues inherent in older methods. nih.govacs.org

In a specific example of a tetrazolium salt containing tert-butyl groups, 5-amino-1,3-di-tert-butyl-2H-tetrazol-1-ium bis[di-μ-chlorido-bis[dichloridocuprate(II)]] has been synthesized. researchgate.net This synthesis was achieved through the reaction of 1,3-di-tert-butyltetrazol-1-ium-5-aminide with hydrochloric acid and copper(II) chloride. researchgate.net X-ray analysis confirmed the structure, revealing a salt composed of 5-amino-1,3-di-tert-butyl-2H-tetrazol-1-ium cations and dibridged Cu₂Cl₆²⁻ anions. researchgate.net

While not a direct synthesis of a tetrazolium salt, related research into N1-alkylated triazinium salts has highlighted the successful incorporation of tert-butyl groups. nih.gov These N1-tert-butylated triazinium salts have been synthesized via the Liebeskind–Srogl cross-coupling reaction and a one-pot thiomethyl reduction–oxidation sequence, demonstrating the utility of tert-butyl groups in creating stable, reactive heterocyclic cations. nih.gov

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Formal [3+2] Cycloaddition | Secondary Amides, Alkyl Azides | Regioselective, mild conditions, in situ nitrilium ion formation. | nih.govacs.org |

| Salt Formation | 1,3-di-tert-butyltetrazol-1-ium-5-aminide, HCl, CuCl₂ | Specific synthesis of a di-tert-butylated tetrazolium salt. | researchgate.net |

| Alkylation of Aminotetrazoles (Traditional) | Preformed Aminotetrazoles, Alkylating Agents | Plagued by regioselectivity issues, often yields mixed isomers. | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of efficient, atom-economical, and environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds like tetrazoles. beilstein-journals.orgvu.edu.au Multicomponent reactions (MCRs) are a cornerstone of this approach, as they combine more than two starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. nih.gov

One notable MCR for tetrazole synthesis is the Passerini-tetrazole reaction. beilstein-journals.org This reaction has been shown to be effective for creating tetrazole building blocks, with studies demonstrating good tolerance for aliphatic isocyanides, including tert-butyl isocyanide. beilstein-journals.org In one study, the reaction of a tetrazole aldehyde with tert-butyl isocyanide proceeded to give the corresponding product in a 52% yield. beilstein-journals.org This strategy is particularly valuable as it avoids the use of hazardous and explosive reagents like hydrazoic acid, which is employed in some traditional, multi-step syntheses. beilstein-journals.org

The Ugi-azide reaction is another powerful MCR used for generating tetrazole diversity. researchgate.net These MCR-based methods provide convergent and novel pathways to various tetrazole scaffolds, which are otherwise challenging to access. beilstein-journals.org

The development of green, heterogeneous catalysts also represents a significant step forward. vu.edu.au Catalysts such as silica (B1680970) sulfuric acid and magnetic nanocomposites have been reported for the synthesis of 1-substituted 1H-tetrazole derivatives. vu.edu.au These catalysts are often recoverable and reusable, adding to the environmental and economic benefits of the synthetic process. vu.edu.au For instance, humic acid has been used as an inexpensive and eco-friendly catalyst for tetrazole synthesis in water, further highlighting the shift towards sustainable chemical production. vu.edu.au

| Approach | Key Reagents/Catalysts | Advantages | Example Yield (tert-butyl) | Reference |

|---|---|---|---|---|

| Passerini-Tetrazole Reaction (MCR) | Isocyanides (e.g., tert-butyl isocyanide), Tetrazole Aldehydes | High atom economy, avoids hazardous reagents like hydrazoic acid. | 52% | beilstein-journals.org |

| Ugi-Azide Reaction (MCR) | Isocyanides, Aldehydes, Amines, Azides | Convergent synthesis, creates molecular diversity and complexity. | N/A | researchgate.net |

| Heterogeneous Catalysis | Silica Sulfuric Acid, Magnetic Nanocomposites, Humic Acid | Catalyst is often recoverable and reusable, can use benign solvents like water. | N/A | vu.edu.au |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of tetrazole isomers. oxinst.commagritek.com The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to the substitution pattern on the tetrazole ring, providing a definitive fingerprint for each isomer.

The differentiation between the 2- and 1-substituted isomers is clearly observable in their respective NMR spectra.

¹H NMR Spectroscopy : In 5-amino-2-tert-butyl-2H-tetrazole, the tert-butyl group protons are expected to appear as a sharp singlet. The chemical shift of this group can be influenced by the electronic environment of the tetrazole ring. The amino group protons (–NH₂) would typically appear as a broad singlet. For comparison, in related 2-alkyl-5-aminotetrazoles, the protons of the alkyl group are observed at specific chemical shifts that help confirm the substitution pattern. nih.gov For example, in 2-adamantyl-5-aryl-2H-tetrazoles, the adamantyl protons appear as distinct signals. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is particularly powerful for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers. The chemical shift of the single carbon atom within the tetrazole ring (C5) is highly diagnostic. In 2,5-disubstituted tetrazoles, this carbon signal typically appears in the range of 161–165 ppm. nih.gov For instance, in 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazole, the tetrazole carbon resonates at 161.1 ppm, which is a reliable confirmation of the 2H-regioisomer. nih.gov The carbons of the tert-butyl group would also be present, with the quaternary carbon appearing further downfield than the methyl carbons.

¹⁴N and ¹⁵N NMR Spectroscopy : Nitrogen NMR provides direct insight into the electronic structure of the tetrazole ring. The ¹⁵N NMR spectrum is especially informative. For 2,5-diaminotetrazole, the tetrazole nitrogen signals are observed over a wide range, from -15.8 ppm to -116.7 ppm, and the exocyclic amino nitrogens appear at much higher fields. rsc.org In proton-coupled spectra, the nitrogen atoms bonded to hydrogen will appear as multiplets, providing further structural confirmation. rsc.org The significant differences in the chemical shifts of the four ring nitrogens can unambiguously differentiate the 2-tert-butyl isomer from the 1-tert-butyl isomer.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Observations for this compound |

|---|---|---|

| ¹H | ~1.5 (s, 9H, t-Bu); ~5.8-7.4 (br s, 2H, NH₂) | A sharp singlet for the nine equivalent tert-butyl protons. A broad singlet for the amino protons. |

| ¹³C | ~161-165 (C5 of tetrazole); ~60-65 (quaternary C of t-Bu); ~28-30 (CH₃ of t-Bu) | The C5 signal in this downfield region is characteristic of N2-substituted tetrazoles. nih.gov |

| ¹⁵N | -120 to +10 (Tetrazole Nitrogens); ~-330 to -340 (NH₂) | A complex pattern of four distinct signals for the ring nitrogens, confirming the asymmetric substitution. The amino nitrogen signal appears at a high field. rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule and provide a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the amino group are expected as one or two bands in the 3100-3500 cm⁻¹ region. The C-H stretching of the tert-butyl group would appear just below 3000 cm⁻¹. The tetrazole ring itself has a series of characteristic vibrations, including C=N and N=N stretching, typically found in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the tetrazole ring and the tert-butyl group would be particularly active in the Raman spectrum. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H stretch | Amino (-NH₂) | 3100 - 3500 |

| C-H stretch | tert-Butyl (-C(CH₃)₃) | 2850 - 2970 |

| N-H bend | Amino (-NH₂) | 1590 - 1650 |

| C=N / N=N stretch | Tetrazole Ring | 1400 - 1600 |

| C-N stretch | Amino-Ring, t-Butyl-Ring | 1000 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (C₅H₁₁N₅), the calculated molecular weight is approximately 141.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 141. A characteristic fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which is highly stable. nih.gov This would lead to a significant fragment ion at m/z 113. Another major fragmentation pathway would be the loss of the tert-butyl group, resulting in a prominent peak at m/z 84, or the cleavage leading to the tert-butyl cation at m/z 57. The mass spectrum of the related 5-amino-2-methyl-2H-tetrazole shows a clear molecular ion peak and subsequent fragmentation. nist.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related compounds like 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol and 2-(5-Amino-2H-tetrazol-2-yl)acetic acid allows for a reliable prediction of its structural features. nih.govnih.govresearchgate.net

Molecular Conformation : The tetrazole ring is expected to be essentially planar. nih.gov The tert-butyl group will be attached to the N2 atom of this ring.

Crystal Packing : The crystal structure will likely be dominated by hydrogen bonding. The amino group (–NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring (N1, N3, N4) can act as hydrogen bond acceptors. This would lead to the formation of extensive intermolecular networks, such as chains or sheets, which stabilize the crystal lattice. nih.govnih.gov For example, in the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked into ribbons via N–H···N hydrogen bonds, forming a three-dimensional structure. nih.govresearchgate.net

| Parameter | Example Value [for C₅H₁₁N₅O] |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2472 (19) |

| b (Å) | 9.731 (2) |

| c (Å) | 10.087 (2) |

| α (°) | 90.30 (1) |

| β (°) | 96.228 (10) |

| γ (°) | 96.259 (10) |

| Key Interactions | N–H···N and O–H···O hydrogen bonds forming a 3D network |

Coordination Chemistry of 5 Amino 2 Tert Butyl 2h Tetrazole As a Ligand

Ligand Design Principles and Coordination Modes of N-Rich Heterocycles

Tetrazoles, in particular, exhibit remarkable versatility in their coordination modes. researchgate.net The tetrazole ring contains four nitrogen atoms, and depending on the substituents and the metal ion's preferences, coordination can occur through one or more of these nitrogen atoms. Common coordination modes for tetrazoles include:

Monodentate coordination: Typically through the N4 atom. arkat-usa.orgnih.gov

Bidentate chelation: Involving adjacent nitrogen atoms, though less common.

Bridging coordination: Linking two or more metal centers, utilizing various combinations of nitrogen atoms (e.g., N1,N2- or N2,N3-bridging), leading to the formation of dimers, chains, layers, and three-dimensional frameworks. nih.govrsc.orgrsc.org

The presence of a bulky substituent like the tert-butyl group at the N2 position of 5-amino-2-tert-butyl-2H-tetrazole can sterically hinder certain coordination modes, while the amino group at the C5 position can potentially participate in coordination or influence the electronic properties of the tetrazole ring.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.govuobaghdad.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction. researchgate.netnih.govnih.gov

Research has demonstrated the ability of 2,5-disubstituted tetrazoles, including derivatives similar to this compound, to form stable complexes with a range of transition metals.

Copper(II) Complexes: Copper(II) complexes of substituted tetrazoles have been synthesized and characterized. For instance, the reaction of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole with copper powder in the presence of various ammonium (B1175870) salts yielded mononuclear Cu(II) complexes. nih.govresearchgate.net In these complexes, the tetrazole ligand acts as a chelating agent. nih.gov Infrared studies on bis-(5-aminotetrazolato)copper(II) suggest that coordination involves the tetrazole ring nitrogen atoms rather than the amino group. osti.gov Binuclear copper(II) complexes with 5-methyl-1H-tetrazole have also been reported, exhibiting a square pyramidal coordination geometry. rsc.org

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) are known to form stable square planar complexes with various nitrogen-containing ligands. numberanalytics.com Complexes of these metals with ligands analogous to this compound have been prepared and studied for their potential applications. mdpi.comnih.govnih.gov

Manganese(II) Complexes: Manganese(II) complexes often exhibit a variety of coordination geometries. mdpi.commdpi.com Heterobimetallic Cu(II)/Mn(II) complexes have been synthesized using 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, where the tetrazole ligand coordinates to the copper(II) center. nih.govresearchgate.net In these trinuclear structures, the metal atoms are linked by acetate (B1210297) bridges. nih.gov

The investigation of coordination sites is crucial for understanding the bonding and reactivity of metal complexes. In N2-substituted tetrazoles, the N4 atom is generally the most basic and, therefore, the primary coordination site. arkat-usa.org However, in certain cases, particularly in chelating ligands or bridging modes, other nitrogen atoms of the tetrazole ring can also be involved in coordination. nih.gov For example, in a heterobimetallic Cu(II)/Mn(II) complex with a 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole derivative, coordination to the copper atom occurred through the N1 and pyridine (B92270) N7 atoms in one instance, and through the N4 and pyridine N7 atoms in another. nih.gov

Ligand field effects describe the interaction between the metal d-orbitals and the ligands. The nature of the ligand, including its donor atoms and steric bulk, influences the splitting of the d-orbitals, which in turn affects the electronic spectra, magnetic properties, and geometry of the complex. rsc.org The tert-butyl group on this compound can exert significant steric influence, potentially distorting the coordination geometry from an ideal arrangement.

Structural Analysis of Metal-Tetrazole Coordination Compounds

The precise three-dimensional arrangement of atoms in a metal complex is determined through structural analysis, with X-ray crystallography being the most definitive method. rsc.orgrsc.orgresearchgate.netresearchgate.net

Table 1: Selected Crystallographic Data for a Related Tetrazole Complex

| Parameter | Value |

|---|---|

| Compound | [Cu(L)₂(Cl)₂] (where L = 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-N(tetrazole) distance | Varies depending on specific complex |

| Cu-N(pyridyl) distance | Varies depending on specific complex |

| Coordination Geometry | Distorted octahedral |

Data derived from related structures. nih.gov

Beyond the primary coordination bonds, supramolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the solid-state structures of metal-tetrazole complexes. rsc.orgnih.gov These non-covalent interactions can link individual complex units into higher-dimensional networks, influencing the crystal packing and potentially the material's properties. nih.gov In complexes containing amino groups, hydrogen bonding between the amino protons and anions or solvent molecules is a common feature. The aromatic tetrazole ring can also participate in π-π stacking interactions with other aromatic ligands or adjacent tetrazole rings, further stabilizing the crystal lattice. nih.gov

Metal-Promoted Reactions Involving this compound

The coordination of this compound to a metal center can activate the ligand, facilitating reactions that might not occur or would proceed at a much slower rate with the free ligand. These metal-promoted reactions are of significant interest in synthetic chemistry for the development of new functionalized molecules. While specific studies on this compound are not extensively documented, the reactivity of related tetrazole derivatives in the presence of metal catalysts provides a strong basis for understanding its potential transformations.

One of the key areas of metal-promoted reactions involving tetrazoles is their participation in cross-coupling reactions. For instance, tetrazole ligands, in combination with palladium catalysts, have been shown to be effective in Suzuki cross-coupling reactions. thieme-connect.com In such reactions, the tetrazole ligand coordinates to the palladium center, influencing its catalytic activity in the formation of carbon-carbon bonds between aryl halides and boronic acids. thieme-connect.com Although not specifically demonstrated for this compound, it is plausible that it could act as a ligand in similar palladium-catalyzed cross-coupling reactions.

Furthermore, metal catalysts are instrumental in the synthesis of the tetrazole ring itself. The [2+3] cycloaddition of nitriles and azides is a common method for forming 5-substituted-1H-tetrazoles, and this reaction can be catalyzed by various metal complexes, including those of zinc, copper, and nickel. nih.govrsc.orgamerigoscientific.com While this pertains to the synthesis of the tetrazole ring rather than a reaction of a pre-formed tetrazole ligand, it highlights the intimate relationship between metals and tetrazole chemistry. For instance, a cobalt(II) complex has been utilized for the synthesis of 1H-tetrazoles via a [2+3] cycloaddition reaction. nih.gov

Another important class of metal-promoted reactions is the three-component synthesis of 1-substituted 5-aminotetrazoles. Bismuth salts, acting as a Lewis acid, can promote the reaction between an amine, an isothiocyanate, and sodium azide (B81097) to form the corresponding 5-aminotetrazole (B145819). acs.org This reaction proceeds through a metal-coordinated thiourea (B124793) intermediate. acs.org Palladium catalysts have also been employed in three-component coupling reactions to synthesize 2-allyltetrazoles. nih.gov

The following table summarizes representative metal-promoted reactions involving tetrazole derivatives, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Metal Catalyst/Promoter | Substrates | Product Type | Reference |

| Suzuki Cross-Coupling | Pd(OAc)₂ | Aryl halides, Arylboronic acids | Biphenyl derivatives | thieme-connect.com |

| [2+3] Cycloaddition | Cobalt(II) complex | Nitriles, Sodium azide | 5-substituted 1H-tetrazoles | nih.gov |

| [2+3] Cycloaddition | Fe₃O₄-adenine-Zn | Nitriles, Sodium azide | 5-substituted 1H-tetrazoles | rsc.org |

| Three-Component Synthesis | Bi(NO₃)₃·5H₂O | Amines, Phenyl isothiocyanate, NaN₃ | 1-substituted 5-aminotetrazoles | acs.org |

| Three-Component Coupling | Pd(PPh₃)₄ | Malononitrile derivatives, Allyl acetate, Trimethylsilyl azide | 2-allyltetrazoles | nih.gov |

It is important to note that the specific reactivity of this compound in these metal-promoted reactions would need to be experimentally verified. The electronic and steric effects of the tert-butyl and amino substituents would likely play a significant role in modulating the coordination and subsequent reactivity of the molecule.

Reactivity and Reaction Mechanism Studies of 5 Amino 2 Tert Butyl 2h Tetrazole

Nucleophilic Reactivity of the Amino and Tetrazole Ring Nitrogens

The 5-amino-2-tert-butyl-2H-tetrazole molecule possesses multiple nucleophilic centers, primarily the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.netclockss.org The amino group, with its lone pair of electrons, is a primary site for electrophilic attack. Concurrently, the sp² hybridized nitrogen atoms within the tetrazole ring also exhibit nucleophilic character.

In the parent compound, 5-aminotetrazole (B145819), the molecule often acts as a 1,3-binucleophile, with both the exocyclic amino group and a neighboring endocyclic nitrogen participating in reactions. researchgate.netclockss.org However, in this compound, the N2 position is blocked by the tert-butyl group. This leaves the exocyclic amino group and the N4 nitrogen as the most probable sites for nucleophilic attack. The N1 and N3 positions are sterically hindered by the adjacent bulky substituent. The nucleophilicity of the tetrazole ring can be enhanced by deprotonation, which increases the electron density on the ring nitrogens. researchgate.net

| Nucleophilic Site | Description | Anticipated Reactivity |

|---|---|---|

| Exocyclic Amino Group (-NH₂) | Primary amine group at the C5 position. Possesses a lone pair of electrons. | Highly reactive towards electrophiles; participates in acylation, alkylation, and condensation reactions. |

| Tetrazole Ring Nitrogen (N4) | Unsubstituted sp² nitrogen atom in the heterocyclic ring. | Acts as a nucleophilic center, particularly in multicomponent reactions to form fused systems. Its reactivity is influenced by pH. |

| Tetrazole Ring Nitrogens (N1, N3) | sp² nitrogen atoms adjacent to the tert-butyl group. | Largely unreactive due to significant steric hindrance from the bulky tert-butyl group. |

Alkylation and Acylation Reactions at Nitrogen Centers

Consistent with its nucleophilic nature, this compound readily undergoes alkylation and acylation reactions. evitachem.com These reactions typically target the most accessible and nucleophilic nitrogen centers. The exocyclic amino group is a primary target for acylation, leading to the formation of N-acylated derivatives.

Alkylation reactions can be more complex. While the amino group can be alkylated, regioselective alkylation at the ring nitrogens of tetrazoles is a well-established synthetic strategy. nih.gov For this compound, the N4 position is the only available ring nitrogen for such reactions, given that N2 is already substituted and N1/N3 are sterically blocked. The choice of reagents and reaction conditions can influence whether the reaction occurs at the exocyclic amino group or the endocyclic N4 atom, sometimes leading to a mixture of products.

Influence of the tert-Butyl Group on Steric and Electronic Reactivity

The tert-butyl group at the N2 position exerts a profound influence on the molecule's reactivity through both steric and electronic effects.

Steric Hindrance : The tert-butyl group is exceptionally bulky. This steric bulk physically obstructs the N1 and N3 positions of the tetrazole ring, effectively preventing them from participating in reactions. This steric shielding is a key factor in directing the regioselectivity of reactions such as alkylation. nih.gov The group's size can also destabilize planar conformations of the molecule, which may influence the transition states of certain reactions. mdpi.com

Reaction Pathways in the Formation of Fused Heterocyclic Systems

5-aminotetrazoles are valuable building blocks in multicomponent reactions (MCRs) for the synthesis of complex, fused heterocyclic systems. researchgate.netclockss.org They can function as 1,3-binucleophiles, reacting with two electrophilic centers to construct a new ring. clockss.org

In the case of this compound, the most likely pathway for forming fused systems involves the exocyclic amino group and the N4 nitrogen atom. For example, in reactions analogous to the Biginelli reaction, this compound could react with an aldehyde and a β-dicarbonyl compound. The reaction would proceed via initial condensation at the amino group, followed by cyclization involving the N4 nitrogen to yield a tetrazolo[1,5-a]pyrimidine (B1219648) derivative. The tert-butyl group at N2 would remain as a spectator, influencing the reaction's regioselectivity but not participating directly in the ring formation.

pH-Dependent Reactivity and Tautomerism Studies

The reactivity of the nucleophilic centers in this compound can be controlled by the pH of the reaction medium. researchgate.net The parent 5-aminotetrazole has a pKa of approximately 5.95, and its deprotonation significantly increases the nucleophilicity of the tetrazole ring. researchgate.netclockss.org By adjusting the pH, it is possible to favor reactions at either the neutral amino group or the anionic tetrazole ring, thus providing a tool for selective synthesis. researchgate.net

Tautomerism is a common feature of tetrazoles. evitachem.com However, the substitution of the tert-butyl group at the N2 position prevents the common 1H-2H tautomerism seen in many 5-substituted tetrazoles. The primary form of tautomerism available to this molecule is the amino-imino tautomerism, involving the migration of a proton from the exocyclic amino group to a ring nitrogen. This equilibrium between the 5-amino and the 5-imino forms can influence its reactivity profile in different chemical environments.

| Reaction Type | Key Reactive Site(s) | Influence of tert-Butyl Group |

|---|---|---|

| Alkylation / Acylation | Exocyclic -NH₂, Ring N4 | Sterically blocks N1 and N3, directing reactions to the amino group and N4. Electronically activates the ring. |

| Fused Ring Formation (MCRs) | Exocyclic -NH₂ and Ring N4 (as a 1,3-binucleophile) | Enforces a specific regiochemical outcome by making only the N4 position available for cyclization. |

| pH-Dependent Reactions | Tetrazole Ring (anionic form) | Does not prevent deprotonation; the anionic form is a stronger nucleophile. |

Computational and Theoretical Chemistry Investigations of 5 Amino 2 Tert Butyl 2h Tetrazole

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and stability of molecules. For tetrazole derivatives, these calculations provide a foundational understanding of their chemical behavior.

Prediction of Molecular Geometries and Energetic Properties

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its energetic properties. For tetrazole derivatives, the geometry of the tetrazole ring and the orientation of its substituents are of particular interest. Studies on related compounds, such as 1,3-di-tert-butyltetrazolium-5-aminide, a mesoionic isomer of 5-amino-2,4-di-tert-butyltetrazole, reveal key structural features. In this analog, the tetrazole ring is nearly planar, and the exocyclic C5–N5 bond exhibits a length indicative of partial double bond character, suggesting electron delocalization. nih.govresearchgate.net The bond lengths within the tetrazole ring itself are also influenced by the substituents. researchgate.net

Table 1: Selected Calculated Bond Lengths (Å) for a Mesoionic Analog, 1,3-di-tert-butyltetrazolium-5-aminide

| Bond | Length (Å) |

| N1–N2 | 1.3333(7) |

| N2–N3 | 1.3094(7) |

| N3–N4 | 1.3419(6) |

| N4–C5 | 1.3784(9) |

| C5–N1 | 1.4101(9) |

| C5–N5 | 1.3289(8) |

Data from a study on 1,3-di-tert-butyltetrazolium-5-aminide, a close structural analog. researchgate.net

HOMO-LUMO Analysis and Frontier Orbital Theory Applications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies greater stability and lower chemical reactivity.

For 5-aminotetrazole (B145819) derivatives, the HOMO is often localized on the aminotetrazole moiety, indicating that this is the region most likely to donate electrons in a chemical reaction. researchgate.net The LUMO, conversely, represents the region most likely to accept electrons. In studies of mesoionic tetrazolium-5-aminides, it has been observed that electronic transitions, such as S0→S1, involve a charge transfer from the amino group to the tetrazole ring. nih.govbeilstein-journals.org This charge transfer character is a significant aspect of their electronic behavior.

Table 2: Calculated HOMO-LUMO Energies and Gap for a Mesoionic Analog

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.6 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are representative and can vary based on the specific analog and computational method.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like 5-amino-2-tert-butyl-2H-tetrazole, MD simulations can reveal how the tert-butyl group rotates and how the amino group interacts with neighboring molecules or solvent molecules.

While specific MD simulation data for this compound is not available in the literature, the general principles can be applied. Such simulations would likely show that the bulky tert-butyl group restricts the conformational freedom of the molecule. Intermolecular interactions would be dominated by hydrogen bonding involving the amino group and the nitrogen atoms of the tetrazole ring. These interactions are crucial in determining the crystal packing and bulk properties of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational techniques used to visualize and characterize chemical bonds and non-covalent interactions. QTAIM defines atomic properties based on the topology of the electron density, allowing for a rigorous definition of atoms within a molecule and the bonds between them.

For tetrazole derivatives, QTAIM analysis can provide quantitative information about the nature of the bonds within the tetrazole ring and between the ring and its substituents. NCI analysis, on the other hand, is particularly useful for identifying and visualizing weak interactions, such as hydrogen bonds and van der Waals forces, which are critical in understanding the supramolecular chemistry of these compounds. While specific QTAIM and NCI analyses for this compound have not been reported, these methods have been applied to other nitrogen-rich heterocycles to understand their crystal packing and intermolecular interactions.

Spectroscopic Property Predictions through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate NMR chemical shifts. For 2-substituted 5-aminotetrazoles, the chemical shifts of the ring carbon and nitrogen atoms are sensitive to the nature of the substituent at the 2-position. sci-hub.ru For instance, the 13C NMR chemical shift for the endocyclic C5 atom in 2,5-disubstituted tetrazoles is typically found in the range of 162–167 ppm. beilstein-journals.org

Vibrational frequencies calculated using DFT can be compared with experimental IR and Raman spectra to assign vibrational modes to specific molecular motions. For tetrazole derivatives, characteristic vibrational modes include N-H stretching of the amino group, C-N stretching, and various ring vibrations.

Table 3: Predicted Spectroscopic Data for Tetrazole Analogs

| Spectroscopic Data | Predicted Value Range (Representative) |

| 13C NMR (C5) | 162 - 167 ppm |

| 1H NMR (NH2) | 6.5 - 7.5 ppm |

| IR (N-H stretch) | 3300 - 3500 cm-1 |

| IR (C=N stretch) | 1600 - 1650 cm-1 |

These are typical ranges observed for related 2,5-disubstituted tetrazoles and can vary based on the specific molecule and solvent.

Advanced Applications in Materials Science and Energetic Materials Research

Design and Synthesis of High-Energy Density Materials (HEDMs) Based on 5-amino-2-tert-butyl-2H-tetrazole

The development of modern high-energy density materials is a critical area of research, driven by the need for materials with superior performance, enhanced safety, and environmental compatibility. d-nb.info Tetrazoles are a unique class of high-nitrogen aromatic compounds that are foundational in this pursuit, offering a combination of high positive heats of formation, good density, and notable thermal stability. nih.gov The parent compound, 5-aminotetrazole (B145819) (5-AT), is a widely available, high-nitrogen (82.3%) synthon used to create a wide array of energetic materials. nih.gov The functionalization of the 5-aminotetrazole core, for instance by adding a tert-butyl group, allows for the tuning of properties to create novel HEDMs.

A crucial aspect of developing new HEDMs is the computational assessment of their performance. Key metrics such as detonation velocity (D) and detonation pressure (P) are calculated to predict the material's energetic output. These calculations are typically performed using specialized thermochemical codes, such as EXPLO5, in conjunction with quantum chemistry software like Gaussian to determine fundamental properties like the heat of formation. d-nb.info

The Tetrazole Ring: The high nitrogen content and numerous N-N and C-N bonds contribute significantly to a high positive heat of formation, which is a primary indicator of energy content.

The Amino Group: The exocyclic amino group can be modified to introduce additional energetic functionalities (explosophores) such as nitro groups (-NO2), which can dramatically increase the energy output and oxygen balance of the molecule. nih.gov

The table below illustrates typical properties calculated for HEDMs, using well-known explosives for comparison.

| Property | RDX | TATB |

| Detonation Velocity (m/s) | ~8,748 | ~7,606 |

| Detonation Pressure (GPa) | ~34 | ~26 |

| Density (g/cm³) | 1.82 | 1.93 |

| Data derived from comparative studies on other energetic materials. d-nb.info |

High nitrogen content and good thermal stability are defining characteristics of effective and safe energetic materials. nih.gov The tetrazole core is inherently stable, and polymers based on 5-aminotetrazole have been shown to possess high thermal stability, with decomposition onset temperatures well above 200°C. nih.gov

Use as Precursors for Functional Materials and Polymers

The this compound molecule is a valuable precursor for synthesizing more complex functional materials and polymers. Its structure offers multiple sites for chemical modification, allowing it to be integrated into larger molecular architectures.

Research has demonstrated that 5-aminotetrazole can be used to create energetic polymers by reacting it with a polymeric backbone like poly-(epichlorohydrin)-butanediol. nih.gov This process involves the nucleophilic substitution of chlorine atoms on the polymer chain with 5-aminotetrazole heterocycles. nih.gov This method allows for the creation of high-molecular-weight compounds functionalized with tetrazole derivatives, which exhibit excellent energetic characteristics and high thermal stability, making them candidates for use as energetic binders in various formulations. nih.gov

Furthermore, the tert-butyl group is a common feature in the synthesis of specialized molecules. For example, tert-butyl tetrazole derivatives are synthesized as part of the development of new pharmaceutical drug candidates, highlighting the utility of this structural motif as a building block in organic synthesis. nih.gov The tert-butyl group can enhance solubility in organic solvents and provides steric bulk that can be used to control the reactivity and conformation of the final product.

Tetrazole-Based Ligands in Catalysis and Advanced Materials Development

Tetrazole derivatives are effective ligands for constructing coordination complexes and metal-organic frameworks (MOFs) due to the coordinating ability of their nitrogen atoms. scielo.brnih.gov The specific substitution on the tetrazole ring plays a crucial role in tuning the electronic and steric properties of the ligand, which in turn dictates the structure and function of the resulting metal complex.

A derivative of the title compound, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole , has been successfully used as a chelating ligand in the synthesis of novel copper(II) and heterobimetallic copper(II)/manganese(II) complexes. rsc.orgresearchgate.net In this application, the ligand coordinates to the metal centers through one of the tetrazole nitrogen atoms and the nitrogen atom of the pyridyl group. rsc.orgresearchgate.net This chelation leads to the formation of stable mononuclear and trinuclear metal complexes. rsc.orgresearchgate.net

Research in Medicinal Chemistry and Bioisosteric Applications

Rational Design Principles of Tetrazole Bioisosteres for Carboxylic Acids and Amides

The strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a cornerstone of modern drug design. tcichemicals.com The tetrazole ring, particularly the 5-substituted 1H-tetrazole, is a widely recognized and successful non-classical bioisostere for the carboxylic acid group. drughunter.comresearchgate.net This substitution is a rational approach used to optimize a drug candidate's characteristics, including potency, selectivity, and pharmacokinetic profile. drughunter.comnih.gov

The rationale for using a tetrazole ring to mimic a carboxylic acid is based on several key physicochemical similarities:

Acidity : 5-substituted tetrazoles exhibit pKa values (typically 4.5-4.9) that are comparable to those of carboxylic acids (pKa ~4.2-4.5). This similar acidity allows the tetrazole to engage in the same ionic or hydrogen-bonding interactions with biological receptors that a carboxylic acid would at physiological pH. researchgate.netnih.gov

Size and Geometry : The tetrazole ring is sterically similar to the carboxylic acid group and maintains a planar structure, allowing it to fit into the same binding pockets within a receptor. researchgate.net

Electronic Properties : The distribution of electrons in the tetrazole anion resembles that of the carboxylate anion, enabling similar electrostatic interactions with a target protein. researchgate.net

Lipophilicity : Tetrazoles are generally more lipophilic than their corresponding carboxylic acid analogs. researchgate.net This can be advantageous for improving a compound's ability to cross cell membranes, although this does not always translate directly to better permeability due to the tetrazole's capacity for strong hydrogen bonding. drughunter.com

A classic example of this strategy is the development of the angiotensin II receptor antagonist, losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.comnih.gov The tetrazole ring can also serve as a bioisostere for the cis-amide bond, a conformation that is often important for biological activity but can be susceptible to enzymatic degradation. beilstein-journals.orgnih.gov The rigid, planar structure of the tetrazole can lock the molecule in a desired conformation, mimicking the cis-amide linkage while improving metabolic stability. beilstein-journals.org

Molecular Docking and Ligand-Receptor Interaction Studies (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a drug candidate interacting with an enzyme's active site. This method is crucial for understanding the potential binding modes of tetrazole derivatives and guiding further drug design.

Studies on various 2,5-disubstituted tetrazole derivatives have utilized molecular docking to elucidate their mechanism of action. For instance, novel tetrazole derivatives have been docked into the active sites of bacterial enzymes like DNA gyrase and 3-oxoacyl-ACP reductase to predict their potential as antibacterial and anti-tuberculosis agents. researchgate.net These simulations help to visualize key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the tetrazole-containing ligand and the amino acid residues of the target protein. researchgate.netnih.gov

In one study, derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid were synthesized and evaluated for antihypertensive activity. Molecular docking was performed on the active site of the target enzyme to understand the binding details that contribute to the observed activity. nih.gov Similarly, docking studies on other tetrazole derivatives have revealed promising interactions with the active site of the urease enzyme, suggesting their potential as urease inhibitors. nih.govresearchgate.net These computational models are invaluable for rationalizing the structure-activity relationships observed in biological assays.

| Target Enzyme | Tetrazole Derivative Class | Key Finding from Docking | Reference |

| DNA Gyrase | 2,5-disubstituted tetrazoles | Prediction of binding mode for potential anti-TB activity. | researchgate.net |

| 3-oxoacyl-ACP reductase | 2,5-disubstituted tetrazoles | Elucidation of interactions for potential anti-TB activity. | researchgate.net |

| Urease | Tetrazole-pyrrole-2,5-dione derivatives | Identification of favorable binding energies, comparable to reference inhibitors. | researchgate.net |

| Angiotensin-II Receptor | Valsartan-based tetrazole derivatives | Decoding the binding details of ligands with the receptor's active site. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The synthesis and evaluation of various series of tetrazole derivatives have provided valuable SAR data. For example, studies on tetrazole derivatives containing pyrrole-2,5-dione moieties revealed that different substitutions on the core structure led to a range of inhibitory potentials against the urease enzyme. researchgate.net Similarly, research on valsartan-based tetrazole derivatives showed that modifying the molecule with different phenolic esters resulted in compounds with varying degrees of antihypertensive and antioxidant activity. nih.gov These studies are essential for building a comprehensive understanding of how specific structural features influence biological outcomes.

The substituents at the 2- and 5-positions of the tetrazole ring are critical determinants of a compound's biological activity. The bulky tert-butyl group at the N-2 position and the amino group at the C-5 position of 5-amino-2-tert-butyl-2H-tetrazole are key targets for modification in SAR studies.

While direct SAR studies on this compound are specific to individual research programs, the principles can be illustrated by related compounds. For example, in the synthesis of 2-adamantyl-5-aryl-2H-tetrazoles, the N-2 position is occupied by a bulky, cage-like adamantyl group instead of a tert-butyl group. nih.gov The C-5 position is substituted with various aryl groups rather than an amino group. The evaluation of these compounds against the influenza A virus demonstrated that these modifications significantly impact antiviral activity, with some derivatives showing a higher selectivity index than the reference drug rimantadine. nih.gov Such studies underscore the importance of the size, shape, and electronic nature of the substituents at both the N-2 and C-5 positions for achieving potent and selective biological target engagement.

Exploration of this compound as a Scaffold for Novel Chemical Entities

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The tetrazole ring is considered one such privileged scaffold. beilstein-journals.orgresearchgate.netnih.gov Its favorable properties, including metabolic stability and its ability to act as a bioisostere, make it an attractive core for building libraries of novel compounds. beilstein-journals.orgresearchgate.net

The this compound structure can be used as a central building block. Medicinal chemists can attach various other chemical groups to this core scaffold, particularly at the amino group, to create a diverse set of new chemical entities. beilstein-journals.org This approach allows for the efficient exploration of chemical space to find molecules with desired biological activities against a wide range of diseases, including cancer. beilstein-journals.orgresearchgate.netnih.gov The use of tetrazole aldehydes as building blocks in multicomponent reactions is one innovative strategy to generate complex, drug-like molecules that would be difficult to synthesize through other means. beilstein-journals.org

Design of Metal-Based Coordination Compounds for Medicinal Research

The field of medicinal inorganic chemistry explores the therapeutic applications of metal-based compounds. Metal complexes offer unique three-dimensional structures, redox activity, and ligand exchange properties that are not accessible to purely organic molecules. juniperpublishers.comnih.gov The design of these compounds relies on coordination chemistry, where a central metal ion is bound by one or more molecules called ligands. numberanalytics.com

Nitrogen-rich heterocyclic compounds like tetrazoles are excellent ligands for coordinating with metal ions. A derivative of the title compound, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, has been used as a chelating ligand to synthesize novel copper (II) and heterobimetallic copper (II)/manganese (II) complexes. nih.govresearchgate.net In these structures, the ligand binds to the metal center through nitrogen atoms from both the tetrazole ring (e.g., N1 or N4) and the attached pyridyl group. nih.gov Structural analysis of these complexes reveals detailed information about their coordination geometry. nih.govresearchgate.net Such metal-based compounds are being investigated for a variety of therapeutic applications, leveraging the unique properties that the combination of the metal and the tetrazole ligand can provide. juniperpublishers.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct research focused exclusively on 5-amino-2-tert-butyl-2H-tetrazole is limited in currently accessible literature. However, the broader field of tetrazole chemistry is well-established. The parent molecule, 5-aminotetrazole (B145819), is a widely utilized building block in organic synthesis, particularly in multicomponent reactions where it can act as a binucleophilic reagent. clockss.orgresearchgate.net Research on 2,5-disubstituted tetrazoles is an active area, driven by their roles as key pharmacophores and photosensitive materials. acs.org The synthesis of 2-substituted tetrazoles often presents challenges in achieving regioselectivity, as functionalization can lead to mixtures of 1,5- and 2,5-disubstituted isomers. acs.org The presence of the tert-butyl group at the N-2 position of the tetrazole ring is significant, as it provides steric bulk and electronic influence, which can be leveraged to control reactivity and intermolecular interactions. Studies on analogous compounds, such as 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, have confirmed the ability of the 2-tert-butyl-2H-tetrazole moiety to act as an effective ligand in coordination chemistry. rsc.org

Unexplored Avenues in Synthesis and Derivatization

The development of efficient and regioselective synthetic routes to this compound is a primary area for future work. While multistep procedures are common for 2,5-disubstituted tetrazoles, newer one-pot methodologies, such as those using aryldiazonium salts and amidines, could be adapted for this specific compound. acs.org

Further derivatization of the molecule presents numerous possibilities:

N-Functionalization: The exocyclic amino group is a prime site for modification. Acylation, alkylation, or arylation could yield a library of novel derivatives with tailored electronic and steric properties.

Multicomponent Reactions (MCRs): The parent 5-aminotetrazole is a known substrate for MCRs like the Biginelli reaction. researchgate.net Investigating the participation of this compound in such reactions could lead to the rapid assembly of complex heterocyclic systems. The steric hindrance from the tert-butyl group may, however, influence reaction pathways differently from the unsubstituted parent compound. clockss.org

Diazotization: The amino group could be converted to a diazonium salt, a versatile intermediate for introducing a variety of other functional groups (e.g., azido, nitro), which is a common strategy for creating energetic materials from related tetrazole compounds. rsc.org

Potential for Novel Coordination Complexes and Catalytic Systems

The coordination chemistry of tetrazoles is a field of intense research, with applications in catalysis and materials science. scielo.brrsc.org The this compound ligand is particularly promising. A study on the analogous 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole demonstrated its capacity to form stable mononuclear and heterobimetallic complexes with copper(II) and manganese(II). rsc.org In these complexes, the ligand coordinated through the N4 atom of the tetrazole ring and the nitrogen of the pyridine (B92270) ring.

For this compound, several coordination modes can be envisioned:

Monodentate Ligation: Coordination via the N4 atom, similar to the pyridyl analogue.

Bidentate Chelation: Potential coordination involving the exocyclic amino nitrogen and the N1 or N4 atom of the tetrazole ring.

Bridging Ligand: The ligand could bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The synthesis of such complexes could yield catalysts for oxidation reactions or materials with interesting magnetic properties, as seen in other tetrazole-based coordination compounds. rsc.orgscielo.br

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool to predict the properties of this compound and its derivatives, thereby guiding synthetic efforts.

Table 1: Proposed Computational Research Directions

| Research Area | Computational Method | Target Properties and Goals |

| Molecular Structure & Reactivity | Density Functional Theory (DFT) | Optimize molecular geometry, calculate bond lengths/angles, predict HOMO-LUMO energy gaps, map electrostatic potential to identify reactive sites. |

| Coordination Chemistry | DFT, Molecular Mechanics (MM) | Model coordination modes with various transition metals, predict binding energies, and simulate the electronic structure of resulting complexes. |

| Materials Properties | DFT, Molecular Dynamics (MD) | Predict thermochemical properties (e.g., heat of formation) for energetic material assessment; simulate crystal packing and intermolecular interactions. |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Calculate and predict IR, Raman, and NMR spectra to aid in the characterization of newly synthesized compounds and their metal complexes. |

These computational studies would provide invaluable a priori information, reducing the experimental effort required to explore the potential of this compound family.

Future Prospects in Materials Science and Medicinal Chemistry Design

The unique structural features of this compound make it an attractive scaffold for two key areas of applied science.

Materials Science: Nitrogen-rich compounds are often explored as energetic materials. rsc.orgrsc.org The tetrazole ring provides a high nitrogen content and a significant positive heat of formation. While the tert-butyl group adds to the molecular weight without contributing to the energy content, it can be used to tune physical properties like density, stability, and sensitivity. Future work could involve synthesizing derivatives where the amino group is converted to an energetic toxophore (e.g., -NO2, -N3) and studying their thermal and explosive properties.

Medicinal Chemistry: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar pKa and planar structure but with improved metabolic stability and lipophilicity. nih.govvu.edu.au This makes this compound a valuable starting point for drug design. The amino group provides a handle for attaching various pharmacophores, while the tert-butyl group can occupy hydrophobic pockets in enzyme active sites or receptor binding sites. Potential therapeutic targets could span a wide range, including applications as antihypertensive, antibacterial, or anticancer agents, consistent with the broad biological activities observed for other tetrazole derivatives. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-amino-2-tert-butyl-2H-tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of tert-butyl-substituted cyanamide precursors under acidic conditions. Key steps include:

- Using glacial acetic acid as a solvent to facilitate cyclization (reaction temperature: 80–100°C) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

- Optimization of yield (e.g., adjusting stoichiometry of NaN₃ or tert-butyl nitrite) should be validated by TLC and NMR monitoring .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- FT-IR : Identify NH₂ stretches (~3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆; tert-butyl protons appear as a singlet at ~1.4 ppm, while NH₂ protons may show broad signals .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .

Q. What thermodynamic properties (e.g., melting point, phase transitions) are critical for storage and experimental design?

- Methodological Answer :

- Refer to NIST Standard Reference Database 69 for phase change data .

- Differential Scanning Calorimetry (DSC) can determine melting points and thermal stability (typical heating rate: 10°C/min under nitrogen) .

Advanced Research Questions

Q. How can computational tools (e.g., SHELX, ORTEP-III) resolve ambiguities in crystallographic data?

- Methodological Answer :

- Use SHELXL for structure refinement: Input .hkl files, apply restraints for disordered tert-butyl groups, and validate via R-factor convergence (<5%) .

- Visualize hydrogen bonding networks using ORTEP-3 ; adjust thermal ellipsoids to assess positional uncertainty .

- Cross-validate with powder XRD to confirm unit cell parameters .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardize bioassay protocols (e.g., MIC testing against E. coli ATCC 25922) to minimize variability .

- Perform dose-response curves (0.1–100 µM) with positive controls (e.g., ampicillin) and statistical analysis (p < 0.05) .

Q. How can researchers design experiments to probe the compound’s reactivity in click chemistry applications?

- Methodological Answer :

- Conduct copper-catalyzed azide-alkyne cycloaddition (CuAAC) trials:

- Use CuSO₄/sodium ascorbate in DMF:H₂O (1:1) at 25°C .

- Monitor reaction progress via LC-MS for triazole formation .

- Compare kinetics with other tetrazole derivatives (e.g., 5-amino-2-methyl-2H-tetrazole) .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the tetrazole ring?

- Methodological Answer :

- VT-NMR (Variable Temperature NMR): Acquire spectra from −50°C to 80°C in CDCl₃ to observe tautomer equilibria .

- Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous phases to confirm dominant tautomer .

Data Analysis and Validation

Q. How should discrepancies in thermal decomposition data (e.g., TGA profiles) be reconciled?

- Methodological Answer :

- Replicate experiments under inert (N₂) vs. oxidative (air) atmospheres to identify decomposition pathways .

- Pair with FT-IR gas analysis to detect volatile byproducts (e.g., NH₃, CO₂) .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in tetrazole derivatives?

- Methodological Answer :

- Use multivariate regression (e.g., PLS) to correlate substituent effects (Hammett σ values) with bioactivity .

- Validate models via leave-one-out cross-validation (LOOCV) and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.